molecular formula C12H11NO2 B14067001 (E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid

(E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid

Cat. No.: B14067001
M. Wt: 201.22 g/mol
InChI Key: NJWDTIAAOLQGDT-UHFFFAOYSA-N
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Description

(E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid is an organic compound characterized by the presence of a cyanoethyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(2-Cyanoethyl)benzaldehyde.

    Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 4-(2-Cyanoethyl)benzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.

    Purification: The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the double bond to a single bond.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alkanes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The acrylic acid moiety can undergo polymerization reactions, contributing to the formation of polymeric materials with desired properties.

Comparison with Similar Compounds

Similar Compounds

    Acrylic Acid: A simpler unsaturated carboxylic acid with similar reactivity but lacking the cyanoethyl group.

    Methacrylic Acid: Similar to acrylic acid but with a methyl group, leading to different polymerization properties.

    Phenylacrylic Acid: Similar structure but without the cyanoethyl group, affecting its reactivity and applications.

Uniqueness

(E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid is unique due to the presence of both the cyanoethyl and acrylic acid groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-[4-(2-cyanoethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C12H11NO2/c13-9-1-2-10-3-5-11(6-4-10)7-8-12(14)15/h3-8H,1-2H2,(H,14,15)

InChI Key

NJWDTIAAOLQGDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC#N)C=CC(=O)O

Origin of Product

United States

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